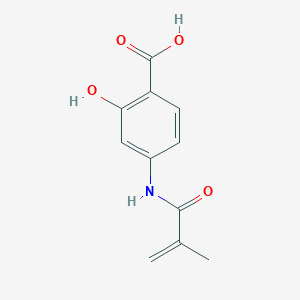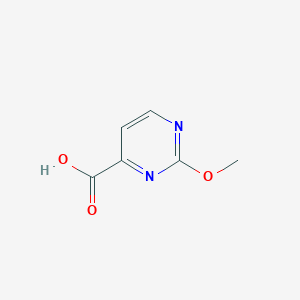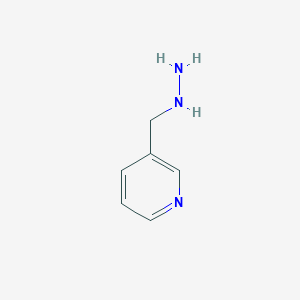
3-(肼基甲基)吡啶
描述
“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Molecular Structure Analysis
The InChI code for “3-(Hydrazinylmethyl)pyridine” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.
Physical And Chemical Properties Analysis
“3-(Hydrazinylmethyl)pyridine” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
科学研究应用
基本信息
“3-(肼基甲基)吡啶” 是一种化学化合物,CAS 号为:7112-38-1,分子量为 123.16 . 它通常储存在惰性气氛中,并在 -20°C 下储存 .
合成
“3-(肼基甲基)吡啶” 的合成可以通过多种方法实现。 其中一种方法包括 1,3-二羰基化合物与 3-氨基烯酮、3-氨基丙烯酸酯或 3-氨基丙烯腈的反应 . 这使得从相对简单的先驱体构建取代的吡啶成为可能 .
生物医学应用
“3-(肼基甲基)吡啶” 在结构上类似于 1H-吡唑并[3,4-b]吡啶,由于其与嘌呤碱基腺嘌呤和鸟嘌呤的密切相似性,它们引起了药物化学家的兴趣 . 迄今为止,已有超过 300,000 种 1H-吡唑并[3,4-b]吡啶被描述,它们包含在超过 5500 篇参考文献(2400 项专利)中 . 这表明“3-(肼基甲基)吡啶” 具有潜在的生物医学应用。
安全信息
该化合物已根据 GHS07 象形图分类,并带有“警告”信号词。 与之相关的危险声明包括 H302-H315-H319-H335 .
安全和危害
作用机制
Target of Action
The primary targets of 3-(Hydrazinylmethyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound
Mode of Action
As a derivative of pyridine, it may interact with biological targets in a similar manner to other pyridine compounds . .
Biochemical Pathways
Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities . .
Result of Action
Given its structural similarity to other pyridine derivatives, it may have similar effects, such as inhibiting the growth of certain types of bacteria or fungi . .
Action Environment
The action, efficacy, and stability of 3-(Hydrazinylmethyl)pyridine may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator Additionally, the compound’s efficacy could be influenced by the pH of its environment, as is the case with many other drugs
生化分析
Biochemical Properties
3-(Hydrazinylmethyl)pyridine plays a significant role in biochemical reactions due to its strong reductive and nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent in enzymatic reactions, facilitating the reduction of substrates by donating electrons. Additionally, 3-(Hydrazinylmethyl)pyridine can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Cellular Effects
The effects of 3-(Hydrazinylmethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Furthermore, 3-(Hydrazinylmethyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(Hydrazinylmethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, forming covalent adducts that modify their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity. Additionally, 3-(Hydrazinylmethyl)pyridine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydrazinylmethyl)pyridine can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-(Hydrazinylmethyl)pyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Hydrazinylmethyl)pyridine vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, 3-(Hydrazinylmethyl)pyridine can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions .
Metabolic Pathways
3-(Hydrazinylmethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3-(Hydrazinylmethyl)pyridine may influence the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 3-(Hydrazinylmethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-(Hydrazinylmethyl)pyridine can affect its accumulation and activity in different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 3-(Hydrazinylmethyl)pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3-(Hydrazinylmethyl)pyridine may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .
属性
IUPAC Name |
pyridin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJWHRYXPBBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481598 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7112-38-1 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

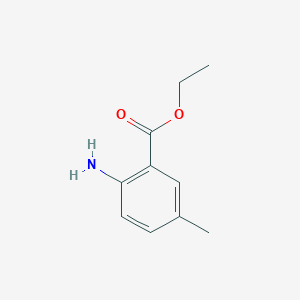
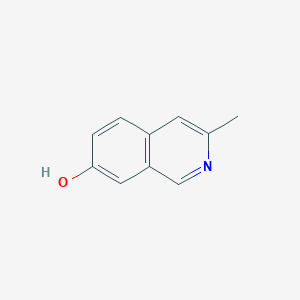
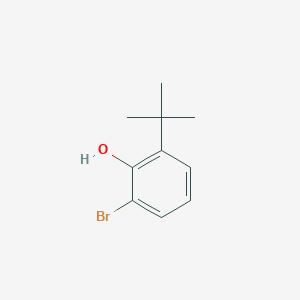
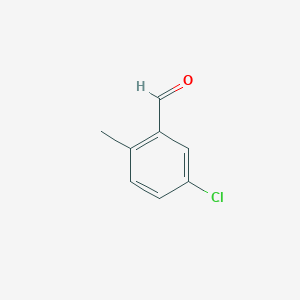
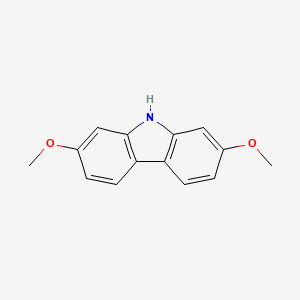
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)



![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
